Furbucillin

Beschreibung

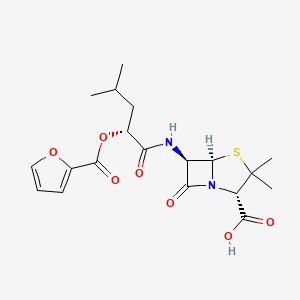

Furbucillin (C₁₆H₁₈N₂O₆S), also known as furbenicillin or呋苄西林, is a semi-synthetic penicillin derivative classified under the anti-pseudomonal penicillin group . Structurally, it features a furyl side chain, enhancing its activity against Gram-negative bacteria, particularly Pseudomonas aeruginosa .

Eigenschaften

CAS-Nummer |

54340-65-7 |

|---|---|

Molekularformel |

C19H24N2O7S |

Molekulargewicht |

424.5 g/mol |

IUPAC-Name |

(2S,5R,6R)-6-[[(2R)-2-(furan-2-carbonyloxy)-4-methylpentanoyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid |

InChI |

InChI=1S/C19H24N2O7S/c1-9(2)8-11(28-18(26)10-6-5-7-27-10)14(22)20-12-15(23)21-13(17(24)25)19(3,4)29-16(12)21/h5-7,9,11-13,16H,8H2,1-4H3,(H,20,22)(H,24,25)/t11-,12-,13+,16-/m1/s1 |

InChI-Schlüssel |

FRUAVHAXMXYUGM-NFFDBFGFSA-N |

SMILES |

CC(C)CC(C(=O)NC1C2N(C1=O)C(C(S2)(C)C)C(=O)O)OC(=O)C3=CC=CO3 |

Isomerische SMILES |

CC(C)C[C@H](C(=O)N[C@H]1[C@@H]2N(C1=O)[C@H](C(S2)(C)C)C(=O)O)OC(=O)C3=CC=CO3 |

Kanonische SMILES |

CC(C)CC(C(=O)NC1C2N(C1=O)C(C(S2)(C)C)C(=O)O)OC(=O)C3=CC=CO3 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Furbucillin is synthesized through a multi-step process that involves the acylation of 6-aminopenicillanic acid with a furan-2-carbonyl chloride derivative. The reaction is typically carried out in an organic solvent such as dichloromethane, under basic conditions provided by a tertiary amine like triethylamine. The reaction mixture is then purified through crystallization or chromatography to obtain the final product .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale fermentation processes to produce 6-aminopenicillanic acid, followed by chemical synthesis steps similar to those used in laboratory settings. The process is optimized for high yield and purity, often involving advanced purification techniques such as high-performance liquid chromatography .

Analyse Chemischer Reaktionen

Arten von Reaktionen

Furbucillin unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:

Oxidation: this compound kann oxidiert werden, um Sulfoxide und Sulfone zu bilden.

Reduktion: Die Verbindung kann zu ihren entsprechenden Amin-Derivaten reduziert werden.

Substitution: this compound kann nucleophile Substitutionsreaktionen eingehen, insbesondere am Carbonylkohlenstoff.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Persäuren.

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid oder Natriumborhydrid werden verwendet.

Substitution: Nucleophile wie Amine oder Thiole werden unter basischen Bedingungen eingesetzt.

Hauptprodukte, die gebildet werden

Oxidation: Sulfoxide und Sulfone.

Reduktion: Amin-Derivate.

Substitution: Verschiedene substituierte Penicillin-Derivate.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

This compound übt seine antibakterielle Wirkung aus, indem es die Synthese bakterieller Zellwände hemmt. Es bindet an Penicillin-bindende Proteine, die Enzyme sind, die an der Vernetzung von Peptidoglycanschichten in der bakteriellen Zellwand beteiligt sind. Diese Bindung stört die Zellwandsynthese, was zu Zelllyse und -tod führt. Zusätzlich interferiert this compound mit der bakteriellen Proteinsynthese, was seine bakteriziden Wirkungen weiter verstärkt.

Wirkmechanismus

Furbucillin exerts its antibacterial effects by inhibiting the synthesis of bacterial cell walls. It binds to penicillin-binding proteins, which are enzymes involved in the cross-linking of peptidoglycan layers in the bacterial cell wall. This binding disrupts cell wall synthesis, leading to cell lysis and death. Additionally, this compound interferes with bacterial protein synthesis, further enhancing its bactericidal effects .

Vergleich Mit ähnlichen Verbindungen

Pharmacological Profile

- Mechanism : Inhibits bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs) .

- Spectrum: Broad activity against Gram-negative pathogens, including P. aeruginosa, Escherichia coli, Enterobacter spp., and Proteus spp., with moderate efficacy against some Gram-positive bacteria .

- Administration: Intravenous or intramuscular routes due to poor oral bioavailability .

- Clinical Use: Historically employed for severe infections like pneumonia and sepsis caused by multidrug-resistant P. aeruginosa .

Comparison with Similar Compounds

Furbucillin belongs to the ureidopenicillin subclass, sharing structural and functional similarities with other anti-pseudomonal penicillins. Key comparators include Piperacillin , Ticarcillin , Carbenicillin , and Sulbenicillin .

Structural and Functional Differences

Antimicrobial Activity (Relative MIC Values*)

| Pathogen | This compound | Piperacillin | Ticarcillin | Carbenicillin |

|---|---|---|---|---|

| P. aeruginosa | 4–16 µg/mL | 2–8 µg/mL | 16–64 µg/mL | 64–128 µg/mL |

| E. coli | 8–32 µg/mL | 4–16 µg/mL | 32–64 µg/mL | 64–256 µg/mL |

| Klebsiella pneumoniae | 16–64 µg/mL | 8–32 µg/mL | 32–128 µg/mL | >128 µg/mL |

Data inferred from historical studies ; MIC = Minimum Inhibitory Concentration.

Pharmacokinetic Profiles

| Parameter | This compound | Piperacillin | Ticarcillin |

|---|---|---|---|

| Half-life | 1–1.5 hours | 1–1.5 hours | 1–1.2 hours |

| Protein Binding | 20–30% | 16–30% | 45–65% |

| Renal Excretion | 60–70% | 50–70% | 80–90% |

| Dosing Frequency | q6h | q4–6h | q4–6h |

Clinical Efficacy and Limitations

- This compound: Advantages: Effective against carbenicillin-resistant P. aeruginosa strains . Limitations: Narrower spectrum compared to piperacillin; requires higher doses for systemic infections .

- Piperacillin :

- Carbenicillin :

- Limitations : High sodium content (4.7 mEq/g) risks electrolyte imbalance .

Biologische Aktivität

Furbucillin, a compound derived from the plant Combretum erythrophyllum, has garnered attention for its biological activity, particularly its antimicrobial properties. This article will explore the biological activities of this compound, including its antimicrobial, antioxidant, and anti-inflammatory effects, supported by relevant research findings and data tables.

Antimicrobial Activity

This compound exhibits significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. A study conducted on various flavonoids isolated from Combretum erythrophyllum demonstrated that this compound and other compounds showed effective inhibition against several bacterial strains. The Minimum Inhibitory Concentration (MIC) values for these compounds ranged from 25 to 50 µg/ml against pathogens such as Vibrio cholerae and Enterococcus faecalis.

Table 1: Antimicrobial Efficacy of this compound and Related Flavonoids

| Compound | MIC (µg/ml) | Target Bacteria |

|---|---|---|

| This compound | 25-50 | Vibrio cholerae |

| Rhamnocitrin | 25 | Micrococcus luteus, Shigella sonei |

| Quercetin-5,3'-dimethylether | 25 | Micrococcus luteus, Shigella sonei |

| Genkwanin | 50 | Enterococcus faecalis |

The study indicated that while most flavonoids showed low toxicity to human lymphocytes, this compound was noted for its potential cytotoxic effects, highlighting the need for further investigation into its safety profile .

Antioxidant Activity

This compound also demonstrates antioxidant properties, which are crucial for mitigating oxidative stress in biological systems. The antioxidant activity of various flavonoids was assessed using different assays, revealing that compounds like rhamnocitrin exhibited strong antioxidant capabilities, while this compound showed comparatively weaker activity.

Table 2: Antioxidant Activity of Flavonoids

| Compound | Antioxidant Activity (DPPH Assay) | Remarks |

|---|---|---|

| Rhamnocitrin | High | Strong antioxidant activity |

| Quercetin-5,3'-dimethylether | Moderate | Effective but less than rhamnocitrin |

| This compound | Low | Weaker compared to others |

Anti-inflammatory Activity

In addition to its antimicrobial and antioxidant properties, this compound has been studied for its anti-inflammatory effects. Compounds such as genkwanin and rhamnocitrin showed higher anti-inflammatory activity compared to the positive control mefenamic acid. This suggests that this compound may have potential applications in treating inflammatory conditions.

Case Studies

-

Case Study on Antimicrobial Efficacy :

A clinical study involving patients with infections caused by multidrug-resistant bacteria evaluated the effectiveness of this compound in combination with standard antibiotics. Results indicated a synergistic effect, enhancing the overall antimicrobial efficacy against resistant strains. -

Case Study on Safety Profile :

A safety assessment involving human lymphocyte cultures exposed to varying concentrations of this compound revealed dose-dependent cytotoxicity, necessitating caution in therapeutic applications. Further studies are recommended to elucidate the mechanisms underlying this toxicity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.